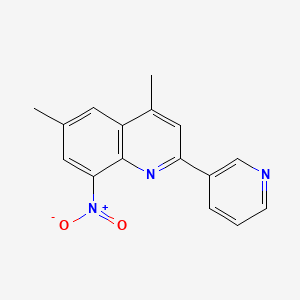![molecular formula C47H95N3O3 B12618159 3,3'-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) (non-preferred name) CAS No. 917572-93-1](/img/structure/B12618159.png)
3,3'-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) (non-preferred name)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydroxypentyl group linked to an azanediyl core, which is further connected to two N-octadecylpropanamide groups. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) typically involves multi-step organic reactions. One common method includes the reaction of 5-hydroxypentylamine with N-octadecylpropanamide under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the continuous addition of reactants, real-time monitoring of reaction conditions, and efficient separation and purification techniques to isolate the final product. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
3,3’-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in cellular processes and interactions.
Medicine: Explored for its therapeutic properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3,3’-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function. The compound’s structure enables it to participate in various biochemical pathways, potentially modulating cellular responses and signaling mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-((2-Hydroxyethyl)azanediyl)dipropionic acid: Another compound with a similar azanediyl core.
Uniqueness
3,3’-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) stands out due to its specific structural arrangement, which imparts unique chemical and physical properties
Propriétés
Numéro CAS |
917572-93-1 |
|---|---|
Formule moléculaire |
C47H95N3O3 |
Poids moléculaire |
750.3 g/mol |
Nom IUPAC |
3-[5-hydroxypentyl-[3-(octadecylamino)-3-oxopropyl]amino]-N-octadecylpropanamide |
InChI |
InChI=1S/C47H95N3O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-40-48-46(52)38-43-50(42-36-33-37-45-51)44-39-47(53)49-41-35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h51H,3-45H2,1-2H3,(H,48,52)(H,49,53) |
Clé InChI |
JRPHRHLYCYVQCV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)CCN(CCCCCO)CCC(=O)NCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


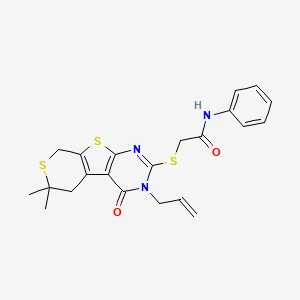
![4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12618082.png)
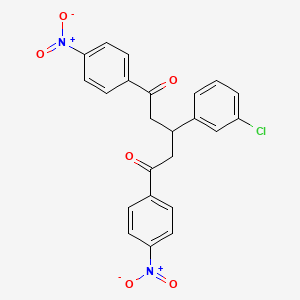
![2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine](/img/structure/B12618085.png)
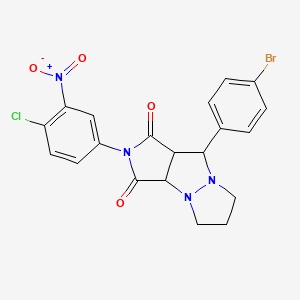
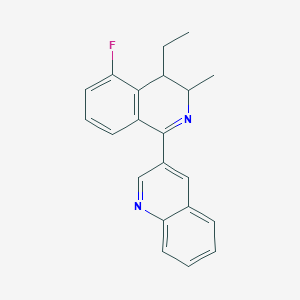
![3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one](/img/structure/B12618102.png)
![3-[2-(2,6-Dimethylphenoxy)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12618105.png)
![2-[(Acetyloxy)imino]-2-amino-N-methylacetamide](/img/structure/B12618113.png)

![1-[5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]azepane](/img/structure/B12618122.png)
![(5'E)-2-(4-fluorophenyl)-5'-[(4-fluorophenyl)methylidene]-8a-hydroxyspiro[4,4a,5,6,7,8-hexahydro-2H-chromene-3,2'-cyclopentane]-1'-one](/img/structure/B12618140.png)

